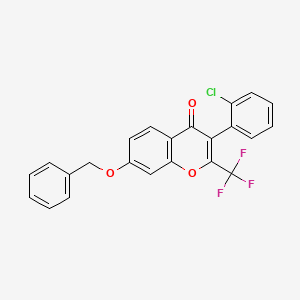

7-(benzyloxy)-3-(2-chlorophenyl)-2-(trifluoromethyl)-4H-chromen-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-(benzyloxy)-3-(2-chlorophenyl)-2-(trifluoromethyl)-4H-chromen-4-one is a complex organic compound belonging to the class of chromones Its structure is characterized by a chromone core with benzyloxy, chlorophenyl, and trifluoromethyl substituents

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-(benzyloxy)-3-(2-chlorophenyl)-2-(trifluoromethyl)-4H-chromen-4-one typically involves multiple steps:

Benzylation: The chromone core is first benzyloxylated under basic conditions using benzyl chloride and a suitable base like sodium hydroxide.

Chlorophenyl Substitution: Introduction of the 2-chlorophenyl group is achieved through a Friedel-Crafts acylation reaction.

Trifluoromethylation: The trifluoromethyl group is introduced using a reagent like trifluoromethyl iodide under radical or nucleophilic conditions.

Industrial Production Methods: While industrial production methods are not as well-documented for this specific compound, the processes often rely on scalable versions of the synthetic routes mentioned above, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms could be utilized.

Análisis De Reacciones Químicas

Types of Reactions: 7-(benzyloxy)-3-(2-chlorophenyl)-2-(trifluoromethyl)-4H-chromen-4-one can undergo various chemical reactions:

Oxidation: This can lead to the formation of quinones or epoxides.

Reduction: The chromone core can be reduced to flavanones.

Substitution: The benzyloxy or chlorophenyl groups can be substituted under specific conditions.

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenation agents like bromine or iodine for aromatic substitutions.

Oxidation Products: Quinones, epoxides.

Reduction Products: Flavanones.

Substitution Products: Various halo derivatives.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has shown that compounds similar to 7-(benzyloxy)-3-(2-chlorophenyl)-2-(trifluoromethyl)-4H-chromen-4-one exhibit significant antimicrobial properties. A study involving related chromone derivatives demonstrated their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentration (MIC) values indicated strong bactericidal activity comparable to established antibiotics .

Anticancer Potential

Chromones have been extensively studied for their anticancer properties. A review highlighted that derivatives of chromone can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the induction of oxidative stress . The specific compound may share similar pathways, warranting further investigation.

Synthesis and Characterization

The synthesis of This compound typically involves multi-step synthetic routes, often starting from readily available chromone precursors. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Case Studies

Agricultural Applications

Chromone derivatives have also been explored for their potential use as natural pesticides. Their ability to inhibit certain enzymes in pests makes them suitable candidates for developing eco-friendly agricultural products. The trifluoromethyl group in this compound may enhance its biological activity against target pests .

Mecanismo De Acción

The mechanism by which 7-(benzyloxy)-3-(2-chlorophenyl)-2-(trifluoromethyl)-4H-chromen-4-one exerts its effects involves interactions with specific molecular targets. Its benzyloxy group can engage in π-π stacking interactions, while the chlorophenyl and trifluoromethyl groups enhance binding affinity through hydrophobic interactions. Pathways involved may include modulation of enzyme activity or receptor binding, but specific targets would need to be identified through experimental studies.

Comparación Con Compuestos Similares

Comparison:

Similar Compounds: 7-hydroxychromone, 3-(2-chlorophenyl)-4H-chromen-4-one.

Uniqueness: The presence of both benzyloxy and trifluoromethyl groups in 7-(benzyloxy)-3-(2-chlorophenyl)-2-(trifluoromethyl)-4H-chromen-4-one enhances its reactivity and potential binding interactions, distinguishing it from its analogs.

7-hydroxychromone.

3-(2-chlorophenyl)-4H-chromen-4-one.

2-(trifluoromethyl)-4H-chromen-4-one.

This detailed analysis provides a comprehensive overview of the compound this compound, its preparation, reactions, and applications. Its unique structure offers a wide range of possibilities for further research and development in various fields.

Actividad Biológica

7-(benzyloxy)-3-(2-chlorophenyl)-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic compound belonging to the class of chromones, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The compound's structure can be described as follows:

- Core Structure : Chromone

- Substituents :

- Benzyloxy group at position 7

- 2-Chlorophenyl group at position 3

- Trifluoromethyl group at position 2

Biological Activity Overview

Research has shown that chromone derivatives exhibit a wide range of biological activities including anti-inflammatory, antioxidant, anticancer, and enzyme inhibition properties. The specific compound has been evaluated for its effects on various biological targets.

Enzyme Inhibition

-

Cholinesterase Inhibition :

- Studies indicate that compounds with similar chromone structures can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's. For example, derivatives with halogen substituents have shown enhanced inhibitory activity against these enzymes due to increased electron-withdrawing effects from the trifluoromethyl and chlorophenyl groups .

- Cyclooxygenase and Lipoxygenase Inhibition :

Antioxidant Activity

The compound's antioxidant potential is linked to its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. Preliminary studies suggest that similar chromone derivatives possess significant antioxidant properties .

Structure-Activity Relationship (SAR)

The biological activity of chromones is heavily influenced by their substituents. The following points summarize key findings from SAR studies related to this compound:

- Electron-Withdrawing Groups : The introduction of halogens (like chlorine and trifluoromethyl) increases enzyme inhibition potency.

- Hydroxyl Groups : Hydroxyl substitution can enhance antioxidant activity.

- Benzyloxy Group : This group appears to stabilize the molecular structure, potentially enhancing bioactivity through better interaction with target enzymes .

Case Studies

- In Vitro Studies on Cholinesterases :

- Anti-Inflammatory Activity :

Propiedades

IUPAC Name |

3-(2-chlorophenyl)-7-phenylmethoxy-2-(trifluoromethyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14ClF3O3/c24-18-9-5-4-8-16(18)20-21(28)17-11-10-15(29-13-14-6-2-1-3-7-14)12-19(17)30-22(20)23(25,26)27/h1-12H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXMNGOXRTMHAEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=C(O3)C(F)(F)F)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14ClF3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.